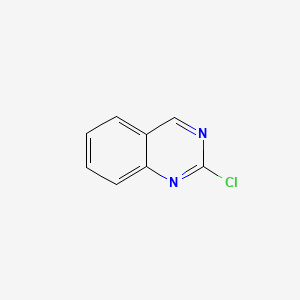

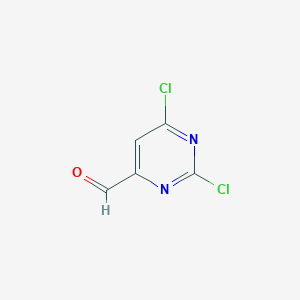

2,6-Dichloropyrimidine-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .

Synthesis Analysis

Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .Molecular Structure Analysis

The molecular structure of a similar compound, 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde, has a molecular formula of C5H3Cl2N3O .Chemical Reactions Analysis

The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction, unlike other nitrogen heterocycles such as pyridine and imidazole . Substitution reactions that include Grignard agents , cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds , and alkoxy and amino groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2,6-Dichloropyridine, include a molar mass of 147.99 g·mol −1, a melting point of 86–89 °C, and a boiling point of 211–212 °C .Applications De Recherche Scientifique

Synthesis of N-terminal Surrogate in Amino Acid and Peptide Analogues

This compound is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues, which are crucial for studying protein structure and function .

Tandem Amination and Suzuki-Miyaura Cross-Coupling

It serves as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling, a method used in organic synthesis .

Biarylpyrimidine Synthesis

The compound is involved in biarylpyrimidine synthesis that includes biaryl cross-coupling, an important reaction for creating complex organic molecules .

Vilsmeier–Haack Reaction

2,6-Dichloropyrimidine-4-carbaldehyde can be used in the Vilsmeier–Haack reaction to convert dihydroxypyrimidines to dichloropyrimidines, which are valuable intermediates in pharmaceutical synthesis .

Regioselective Synthetic Strategy

It can be used in a regioselective synthetic strategy to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .

Pharmaceutical Testing

This chemical is also available for purchase for use in pharmaceutical testing, indicating its role as a reference standard for ensuring accurate results in drug development .

Mécanisme D'action

Target of Action

2,6-Dichloropyrimidine-4-carbaldehyde is a type of halopyrimidine . Halopyrimidines are known to be precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . .

Mode of Action

The compound undergoes aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Biochemical Pathways

The compound is involved in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems . The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups are also possible .

Result of Action

The result of the action of 2,6-Dichloropyrimidine-4-carbaldehyde is the formation of pyrimidine-based compound precursors of N-heterocyclic systems . These compounds are products of amination, solvolysis, and condensation processes .

Action Environment

The action of 2,6-Dichloropyrimidine-4-carbaldehyde is influenced by environmental factors such as the structural factors of the starting pyrimidine and a high concentration of alkoxide ions . These conditions allow for the reactions to occur under mild and environmentally friendly conditions .

Safety and Hazards

Orientations Futures

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites , introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

Propriétés

IUPAC Name |

2,6-dichloropyrimidine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJDEVPDYGNMDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611427 |

Source

|

| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloropyrimidine-4-carbaldehyde | |

CAS RN |

933746-24-8 |

Source

|

| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.